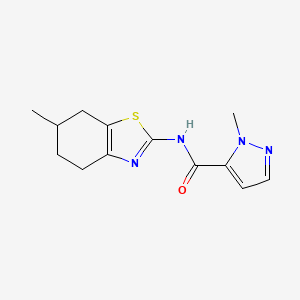![molecular formula C17H18FN3O2S B6502329 N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide CAS No. 1421477-52-2](/img/structure/B6502329.png)
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide, often referred to as “FOPT”, is an organic compound that has been studied for its many potential applications in scientific research. FOPT has been found to be a useful reagent and catalyst in various organic synthesis methods, as well as a promising compound for use in biochemical and physiological studies.
科学的研究の応用
FOPT has been studied for its potential applications in the field of scientific research. It has been found to be a useful reagent and catalyst in various organic synthesis methods, such as the synthesis of heterocyclic compounds, the synthesis of heterocyclic amines, and the synthesis of fluorinated compounds. Additionally, FOPT has been found to be a promising compound for use in biochemical and physiological studies.
作用機序
The mechanism of action of FOPT is not yet fully understood. However, it is believed that the compound acts as a reagent and catalyst in various organic synthesis methods by providing a source of electrons and protons, which can then be used to facilitate the formation of various chemical bonds. Additionally, it is believed that FOPT may act as a proton donor or acceptor in biochemical and physiological studies, allowing it to interact with various cellular components and potentially altering their activity.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of FOPT are not yet fully understood. However, it has been found to be a promising compound for use in biochemical and physiological studies, as it has been found to interact with various cellular components and potentially alter their activity. Additionally, FOPT has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases and disorders.
実験室実験の利点と制限
FOPT has several advantages when used in lab experiments. It is relatively inexpensive, easy to synthesize, and can be used in a wide variety of organic synthesis methods. Additionally, FOPT has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases and disorders. However, FOPT also has several limitations when used in lab experiments. For example, the exact mechanism of action of FOPT is not yet fully understood, and its effects on biochemical and physiological processes are still being studied. Additionally, FOPT can be toxic if not handled properly, and it can be difficult to purify in large quantities.
将来の方向性
There are many potential future directions for the research and application of FOPT. These include further research into the exact mechanism of action of FOPT, as well as its effects on biochemical and physiological processes. Additionally, further research into the potential applications of FOPT in organic synthesis methods, as well as its potential therapeutic applications, could be beneficial. Additionally, research into new methods of synthesizing and purifying FOPT in large quantities could be beneficial. Finally, research into the potential toxic effects of FOPT, as well as methods of mitigating these effects, could be beneficial.
合成法
FOPT can be synthesized through a multi-step process involving the reaction of 3-fluorophenylacetic acid, thiophene-2-carboxaldehyde, and 1-methyl-2-oxoimidazolidine. This process involves the formation of a Schiff base intermediate, followed by an oxidation reaction and an acid-catalyzed condensation reaction, resulting in the formation of FOPT.
特性
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-13-4-1-3-12(9-13)10-14(21-7-6-19-17(21)23)11-20-16(22)15-5-2-8-24-15/h1-5,8-9,14H,6-7,10-11H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZZWMHSBRXISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(ethanesulfonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6502247.png)
![5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6502248.png)
![methyl (13Z)-13-[(2-fluorophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B6502270.png)
![N-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2,4,6,12,14-hexaen-9-yl}benzamide](/img/structure/B6502276.png)
![4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B6502287.png)
![4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6502288.png)

![N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6502303.png)
![N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B6502306.png)

![methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B6502316.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B6502318.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide](/img/structure/B6502327.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6502331.png)